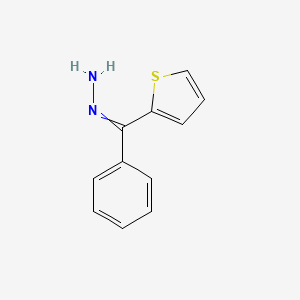

Phenyl-2-thienyl ketone hydrazone

Description

Properties

Molecular Formula |

C11H10N2S |

|---|---|

Molecular Weight |

202.28 g/mol |

IUPAC Name |

[phenyl(thiophen-2-yl)methylidene]hydrazine |

InChI |

InChI=1S/C11H10N2S/c12-13-11(10-7-4-8-14-10)9-5-2-1-3-6-9/h1-8H,12H2 |

InChI Key |

XCDZXRQCFJDTQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NN)C2=CC=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects

- Bis-aryl hydrazones : Compounds like [131I]11b (phenyl-substituted) and [125I]12b (p-carboxyphenyl-substituted) demonstrate how substituents influence biodistribution. The carboxyl group in 12b reduces tissue concentrations due to increased polarity, promoting hepatobiliary excretion .

- Ethyl 2-arylhydrazonocyanoacetate: Exists as a 1:2 equilibrium mixture of syn/anti isomers due to hydrogen bonding between NH and carbonyl groups. Phenyl-2-thienyl hydrazone’s stereochemical behavior remains unexplored but may differ due to thienyl steric effects .

pKa and Acidity

| Compound | pKa | Reference |

|---|---|---|

| Benzophenone hydrazone | 3.85 | |

| Phenyl-2-thienyl hydrazone | 3.80 | |

| p-Methoxyacetophenone hydrazone | 4.94 | |

| p,p'-Dichlorobenzophenone hydrazone | 3.13 |

The lower pKa of phenyl-2-thienyl hydrazone compared to methoxy derivatives suggests reduced electron donation from the thienyl group relative to methoxy .

Reactivity and Stability

- Hydrolysis : Acetone-2,4-dinitrophenylhydrazone undergoes hydrolysis under acidic conditions to regenerate ketones. Phenyl-2-thienyl hydrazone’s stability under similar conditions is unreported but may vary due to thienyl’s electron-rich nature .

- Reduction: Acyl hydrazones (e.g., BODIPY hydrazide) can be irreversibly stabilized via sodium cyanoborohydride reduction. Such strategies could enhance phenyl-2-thienyl hydrazone’s applicability in bioconjugation .

Key Research Findings and Gaps

- Electronic Properties : Computational studies (e.g., DFT on di-2-pyridyl derivatives) are needed to elucidate phenyl-2-thienyl hydrazone’s hyperpolarizability and π-delocalization .

- Biological Potential: No data exist on its antiparasitic or anticancer activity, though structurally related compounds show promise .

- Stability : Hydrolysis and redox stability under physiological conditions remain uncharacterized .

Q & A

Basic Research Questions

Q. How can researchers confirm the presence of a ketone group in Phenyl-2-thienyl ketone hydrazone?

- Methodological Answer : The ketone group can be identified via derivatization with phenylhydrazine or 2,4-dinitrophenylhydrazine (Brady’s reagent). Reacting the compound with phenylhydrazine in an alkaline medium under reflux forms a phenylhydrazone derivative, which precipitates as a crystalline solid. The product’s melting point or spectroscopic data (e.g., FT-IR absorption at ~1600–1700 cm⁻¹ for C=O and C=N stretches) can confirm the reaction . For enhanced specificity, 2,4-dinitrophenylhydrazine forms yellow/red crystalline derivatives, distinguishable via HPLC or UV-Vis spectroscopy .

Q. What is a standard synthetic route for preparing this compound?

- Methodological Answer : A common method involves refluxing Phenyl-2-thienyl ketone with hydrazine hydrate or phenylhydrazine in glacial acetic acid. The reaction proceeds via nucleophilic addition-elimination, forming the hydrazone. Purification is achieved by filtration, washing with ethanol, and recrystallization. Characterization via elemental analysis, FT-IR (to confirm C=N and N-H stretches), and NMR (to verify imine proton signals at δ 7–8 ppm) ensures structural fidelity .

Q. How can melting point analysis aid in characterizing hydrazone derivatives?

- Methodological Answer : Hydrazones derived from aldehydes/ketones exhibit distinct melting points due to their crystalline nature. For example, aromatic hydrazones (e.g., those from Phenyl-2-thienyl ketone) typically have higher melting points (>150°C) compared to aliphatic derivatives. Consistency between experimental and literature melting points validates purity, while deviations suggest impurities or isomerism .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model molecular geometry, vibrational frequencies, and hyperpolarizability. For instance, DFT studies on analogous hydrazones reveal extended π-delocalization across thienyl and phenyl moieties, enhancing nonlinear optical activity. Comparing computed FT-IR spectra (e.g., C=N stretches at ~1580 cm⁻¹) with experimental data validates the electronic structure .

Q. What role do hydrazone bonds play in pH-responsive drug delivery systems?

- Methodological Answer : Hydrazone bonds are stable at physiological pH (7.4) but hydrolyze in acidic environments (e.g., tumor tissues or lysosomes, pH 5.0–6.5). Conjugating drugs with ketone groups to hydrazone-containing carriers (e.g., polymer micelles) enables controlled release. For example, hydrazone-linked doxorubicin exhibits accelerated release in acidic conditions, reducing systemic toxicity while targeting tumors .

Q. How can NMR spectroscopy resolve stereochemical ambiguities in hydrazone derivatives?

- Methodological Answer : Comparative analysis of ketone and hydrazone ¹³C NMR shifts distinguishes syn/anti configurations. Syn carbons exhibit upfield shifts (Δ = 5–8 ppm) due to steric compression, while anti carbons show smaller shifts (Δ = 3–6 ppm) from inductive effects. For example, in tosylhydrazones, syn C-3 shifts from δ 210 ppm (ketone) to δ 150–155 ppm (hydrazone), confirming stereochemistry .

Q. What strategies improve the sensitivity of hydrazone-based gas sensors for ketone detection?

- Methodological Answer : Ionic liquids (ILs) functionalized with hydrazine derivatives (e.g., SIL-2) enhance ketone sensing via hydrazone adduct formation. Optimizing IL substituents (e.g., electron-withdrawing groups) increases reaction rates with cyclic ketones. Quartz crystal microbalance (QCM) studies show SIL-2’s selectivity for acetone over aldehydes, with detection limits <1 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.